molecular formula C24H22N2O6 B13142990 1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone CAS No. 81419-36-5

1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone

Cat. No.: B13142990
CAS No.: 81419-36-5
M. Wt: 434.4 g/mol
InChI Key: IHFFAAMKORYJQC-UHFFFAOYSA-N
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Description

1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone is a complex organic compound with the molecular formula C24H22N2O6. This compound is part of the anthraquinone family, known for their diverse applications in dyes, pigments, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone typically involves multi-step organic reactionsCommon reagents include aniline derivatives, ethoxyethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert nitro groups to amino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones, which can be further modified for specific applications .

Scientific Research Applications

1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, contributing to its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthraquinone is unique due to its specific combination of amino, ethoxyethoxy, and hydroxy groups on the anthraquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

81419-36-5

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

1,5-diamino-2-[4-(2-ethoxyethoxy)phenyl]-4,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C24H22N2O6/c1-2-31-9-10-32-13-5-3-12(4-6-13)14-11-17(28)20-21(22(14)26)24(30)19-16(27)8-7-15(25)18(19)23(20)29/h3-8,11,27-28H,2,9-10,25-26H2,1H3

InChI Key

IHFFAAMKORYJQC-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O

Origin of Product

United States

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